Bacterial vs. Mammalian DHFR Selectivity: Trimethoprim 6,000-Fold Selectivity Ratio
Trimethoprim demonstrates prominent selectivity for bacterial dihydrofolate reductase over the mammalian enzyme, with IC50 values of 5 nM against bacterial DHFR compared to 30,000 nM against mammalian DHFR [1]. This 6,000-fold selectivity window contrasts with the non-selective binding profiles of methotrexate and trimetrexate, which exhibit similarly high affinities for both bacterial and mammalian DHFR isoforms [2].
| Evidence Dimension | Selectivity ratio (bacterial DHFR IC50 / mammalian DHFR IC50) |
|---|---|
| Target Compound Data | Bacterial DHFR IC50 = 5 nM; Mammalian DHFR IC50 = 30,000 nM |
| Comparator Or Baseline | Methotrexate: no significant bacterial-mammalian selectivity; Trimetrexate: no significant bacterial-mammalian selectivity |
| Quantified Difference | Trimethoprim: 6,000-fold selectivity for bacterial DHFR; Methotrexate and trimetrexate: <10-fold selectivity (non-selective binding) |
| Conditions | Enzymatic inhibition assays; IC50 determination with purified DHFR enzymes in the presence of NADPH cofactor |
Why This Matters
For researchers requiring DHFR inhibition without confounding cytotoxicity from mammalian DHFR blockade, trimethoprim provides a quantifiable selectivity advantage unavailable with non-selective antifolates such as methotrexate.
- [1] Burchall JJ, Hitchings GH. Inhibitor binding analysis of dihydrofolate reductases from various species. Mol Pharmacol. 1965;1(2):126-136. View Source
- [2] Sasso SP, Gilli RM, Sari JC, Rimet OS, Briand CM. Thermodynamic study of dihydrofolate reductase inhibitor selectivity. Biochim Biophys Acta. 1994;1207(1):74-79. View Source
